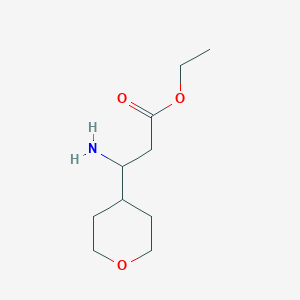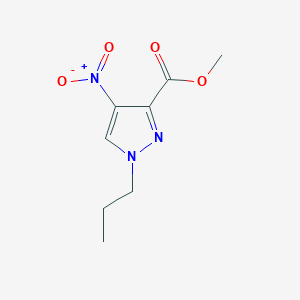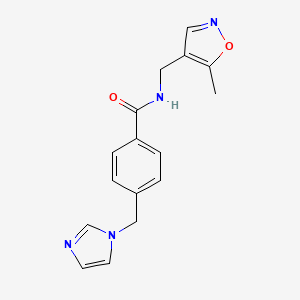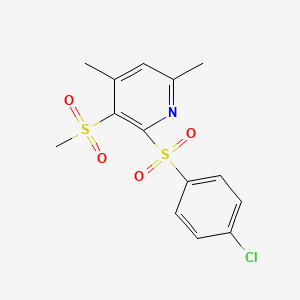![molecular formula C8H13Cl2N5 B2579934 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1431963-62-0](/img/structure/B2579934.png)
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 210.11 . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Research has delved into the synthesis and structural elucidation of various pyrazole derivatives, including methods to modify the product ratio by adjusting the reaction medium's pH or by thermolysis, and the use of X-ray crystallography for structural confirmation. For instance, the reaction of Appel salt with 1H-pyrazol-5-amines has been reinvestigated, revealing pathways to pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, with the product ratio being influenced by the pH of the reaction medium. The structural assignments were supported by single crystal X-ray crystallography, helping to resolve previous incorrect structural assignments (Koyioni et al., 2014).
Antimicrobial and Anticancer Agents
Several studies have synthesized and evaluated pyrazole derivatives for their potential antimicrobial and anticancer activities. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit significant antimicrobial and anticancer activity, with some compounds displaying higher activity than reference drugs like doxorubicin (Hafez et al., 2016).
Structural Studies
The structural aspects of pyrazole derivatives have been extensively studied, including the determination of crystal structures and analysis of tautomerism. For example, the structural tautomerism of 4-acylpyrazolone Schiff bases and the crystal structure of specific derivatives have been explored, shedding light on the stabilization mechanisms of different tautomeric forms and the importance of hydrogen bonding (Amarasekara et al., 2009).
Mechanism of Action
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.2ClH/c1-7-2-10-12(4-7)6-13-5-8(9)3-11-13;;/h2-5H,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWVVSKRTOCOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CN2C=C(C=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2579852.png)

![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)


![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)


![3-((Benzyloxy)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2579867.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2579869.png)


